3-Methoxy-1,2-dihydronaphthalene

Biocatalysis Chiral Synthon Regioselectivity

3-Methoxy-1,2-dihydronaphthalene (CAS 40815-23-4) is a partially saturated bicyclic hydrocarbon featuring a methoxy (-OCH₃) substituent at the 3-position of the dihydronaphthalene ring system. This structural motif confers specific electronic and steric properties that differentiate it from fully aromatic naphthalenes and regioisomeric methoxy-dihydronaphthalenes.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 40815-23-4
Cat. No. B8558909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,2-dihydronaphthalene
CAS40815-23-4
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2CC1
InChIInChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3
InChIKeyKAXGJEZZRYHXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1,2-dihydronaphthalene (CAS 40815-23-4): Core Physicochemical & Procurement Baseline


3-Methoxy-1,2-dihydronaphthalene (CAS 40815-23-4) is a partially saturated bicyclic hydrocarbon featuring a methoxy (-OCH₃) substituent at the 3-position of the dihydronaphthalene ring system [1]. This structural motif confers specific electronic and steric properties that differentiate it from fully aromatic naphthalenes and regioisomeric methoxy-dihydronaphthalenes. Key procurement-relevant baseline properties include a molecular weight of 160.21 g/mol, a calculated octanol-water partition coefficient (XLogP3-AA) of 2.7, and a topological polar surface area of 9.2 Ų, which inform its solubility and handling characteristics [1].

Why Unverified Substitution of 3-Methoxy-1,2-dihydronaphthalene is Scientifically Unjustified


The position of the methoxy substituent on the dihydronaphthalene core is not arbitrary; it is a critical determinant of both physicochemical behavior and biological recognition. Generic substitution with an uncharacterized or regioisomeric methoxy-dihydronaphthalene (e.g., the 6- or 7-methoxy isomer) carries a high risk of experimental failure due to profound differences in electronic distribution, metabolic stability, and chiral recognition by biological systems [1]. Empirical evidence demonstrates that different dioxygenase enzymes exhibit strict regioselectivity, yielding distinct diol products from a common substrate, underscoring that even a shift of the methoxy group by one position on the ring system leads to a functionally and stereochemically distinct molecular entity [1].

Quantitative Differentiation of 3-Methoxy-1,2-dihydronaphthalene Against Key Analogs


Enzymatic Regio- and Stereoselectivity: A Direct Comparison of Methoxy Positional Isomers

When 2-methoxynaphthalene is subjected to whole-cell biooxidation, the resulting product distribution is strictly dependent on the dioxygenase enzyme used. This creates a quantifiable differentiation between the regioisomeric diols. The target compound's derivative, (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene (4c), is produced exclusively as a minor product (exact yield not quantified but described as 'minor') by toluene dioxygenase-containing organisms, while the 6-methoxy and 7-methoxy regioisomers are major products from other enzyme systems [1].

Biocatalysis Chiral Synthon Regioselectivity

Electronic and Thermodynamic Impact of Methoxy Substitution on the Naphthalene Scaffold

The introduction of a methoxy group onto the naphthalene ring system results in a significant and quantifiable alteration of its thermodynamic properties. For the closely related 1-methoxynaphthalene, the experimental standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) was determined to be -3.0 ± 3.1 kJ·mol⁻¹, a value that is markedly different from the 36.3 ± 4.1 kJ·mol⁻¹ determined for 1-formylnaphthalene, illustrating the profound effect of the electron-donating methoxy group on molecular stability [1]. High-level G3(MP2)//B3LYP calculations confirmed these experimental findings with very good agreement [1].

Physical Organic Chemistry Thermochemistry Computational Chemistry

Lipophilicity and Solubility Differentiation via Computed LogP

The partition coefficient (LogP) is a key descriptor for predicting a molecule's behavior in biological systems and its solubility profile. The XLogP3-AA value for 3-Methoxy-1,2-dihydronaphthalene is calculated to be 2.7 [1]. This value serves as a quantitative baseline for comparing its lipophilicity against other substituted dihydronaphthalenes and is a critical factor in applications such as chromatographic method development, liquid-liquid extraction, and predicting membrane permeability.

Physicochemical Property Drug Discovery ADME

High-Impact Application Scenarios for 3-Methoxy-1,2-dihydronaphthalene Based on Verifiable Evidence


Chiral Synthon for Asymmetric Synthesis

As demonstrated by the enzyme-catalyzed regio- and stereoselective oxidation studies, derivatives of 3-methoxy-1,2-dihydronaphthalene, specifically the cis-diol (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene, serve as chiral building blocks [1]. This is a high-value application in medicinal chemistry for constructing enantiomerically pure pharmaceuticals, where the specific stereochemistry introduced at the 1,2-positions is non-negotiable and cannot be replicated by other regioisomers.

Precursor for Substituted 2-Tetralone Synthesis

Research has established that 3-methoxynaphthalene derivatives can undergo nucleophilic addition reactions to yield dihydronaphthalenes in yields ranging from 30-95% [1]. These dihydronaphthalene intermediates are then readily converted into aldehydes and subsequently into valuable 3,3,4-trisubstituted 2-tetralones, which are important scaffolds in drug discovery. This synthetic pathway directly leverages the unique reactivity conferred by the 3-methoxy substitution pattern.

Physicochemical Property Benchmarking for Early-Stage Drug Discovery

The calculated XLogP3-AA value of 2.7 provides a definitive, quantitative benchmark for its lipophilicity [1]. This data is essential for scientists procuring the compound for use as a model substrate or scaffold in early-stage drug discovery. The LogP value allows for direct comparison against other candidate molecules to assess and predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly membrane permeability and solubility, which are critical for oral bioavailability.

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